molecular formula C10H11F2NO B6588665 3-(3,4-difluorophenyl)morpholine CAS No. 769107-66-6

3-(3,4-difluorophenyl)morpholine

Cat. No.: B6588665
CAS No.: 769107-66-6
M. Wt: 199.2
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Description

3-(3,4-Difluorophenyl)morpholine is a nitrogen-oxygen heterocycle compound with the molecular formula C10H11F2NO . It serves as a versatile chemical building block and pharmacophore in medicinal chemistry and drug discovery research. The compound features a morpholine ring, a common motif in bioactive molecules known to enhance solubility and improve brain permeability, which is a critical parameter for compounds targeting the neurological system . Its core structure is of significant interest in the development of novel therapeutic agents. Research indicates that morpholine-substituted compounds are particularly valuable in the design of potential antidepressants . For instance, morpholine-containing chalcones have been synthesized and investigated as reversible and selective inhibitors of the monoamine oxidase-A (MAO-A) enzyme, a key target for treating major depressive disorder . The morpholine ring plays a crucial role in binding affinity and selectivity for the MAO-A enzyme, as evidenced by molecular docking studies showing interaction with key amino acids in the enzyme's active site . Furthermore, compounds containing this scaffold have demonstrated favorable in silico ADME properties, including predicted ability to cross the blood-brain barrier, highlighting their relevance in central nervous system (CNS) drug discovery programs . Beyond neuroscience, the 3,4-difluorophenyl moiety is a privileged structure in medicinal chemistry, often used to modulate electronic properties, metabolic stability, and binding interactions in lead compounds. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

CAS No.

769107-66-6

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Contextualization Within Fluorinated Heterocycles Research

The introduction of fluorine into heterocyclic compounds is a well-established strategy in modern drug discovery. smolecule.com Heterocyclic structures, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in the synthesis of bioactive compounds and are present in a high percentage of all pharmaceuticals. smolecule.com The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, bioavailability, and binding affinity to biological targets. smolecule.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug by making it less susceptible to enzymatic degradation, thereby prolonging its half-life. smolecule.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for a molecule's interaction with its target protein. The presence of fluorine can also increase a compound's lipophilicity, which may improve its ability to cross cell membranes. This strategic use of fluorine has led to the development of numerous successful drugs, including blockbusters like Lipitor and fluoxetine. smolecule.com

Rationale for Academic Investigation of Morpholine Derivatives

Morpholine (B109124) derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The versatility of the morpholine scaffold and the relative ease of its synthesis make it an attractive starting point for the development of new therapeutic agents. Researchers are often motivated to synthesize and investigate novel morpholine derivatives to explore new structure-activity relationships (SAR) and to optimize the potency and drug-like properties of lead compounds.

Overview of Current Research Trajectories and Gaps

Classical Synthetic Routes to the Morpholine Core

Stereoselective Synthesis Approaches for Chiral Centers

The chiral carbon at the C3 position necessitates stereoselective control to produce enantiomerically pure this compound. Stereoselective synthesis can be achieved by several classical methods. youtube.com

One strategy is to start from the "chiral pool," using readily available, enantiopure starting materials. For instance, a synthesis could begin with an enantiopure amino acid that is structurally related to the phenyl-glycine family.

Another powerful method is the use of a chiral auxiliary. An achiral precursor can be attached to a chiral molecule (the auxiliary), which then directs a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

A general strategy for the stereoselective synthesis of C-substituted morpholines involves an intramolecular reductive etherification reaction. acs.org This method can be applied to create 2,5-disubstituted or 2,6-disubstituted morpholines with high diastereoselectivity by reducing a keto alcohol intermediate with a silane (B1218182) reagent under Lewis acid catalysis. acs.org The stereochemical outcome is dependent on the conformational stability of the intermediate oxocarbenium ion. acs.org For a 3-substituted morpholine, a similar strategy could be envisioned starting from an appropriate N-protected amino alcohol and an α-bromo ketone. acs.org

Diastereoselective and Enantioselective Methodologies

Modern synthetic chemistry offers more sophisticated methodologies for achieving high levels of stereocontrol. These can be broadly categorized as diastereoselective and enantioselective.

Diastereoselective Synthesis: These methods are crucial when a molecule contains multiple stereocenters, aiming to form one diastereomer preferentially over others. While the target molecule has only one stereocenter, many synthetic routes proceed through intermediates with multiple chiral centers where diastereocontrol is key. For example, the intramolecular cyclization of N-tethered alkenols catalyzed by palladium chloride can produce substituted morpholines with good diastereoselectivity. nih.govacs.org Similarly, iron(III)-catalyzed diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines can yield cis-disubstituted morpholines as the major product through a process involving a thermodynamic equilibrium. thieme-connect.com A one-pot sequential reaction involving a palladium-catalyzed Tsuji–Trost reaction followed by an iron(III)-catalyzed heterocyclization has been used to generate various substituted morpholines with excellent diastereoselectivity. acs.org

Enantioselective Synthesis: These methods create a preference for one enantiomer over the other, often using a chiral catalyst that does not become part of the final product.

Organocatalysis: Chiral organic molecules can catalyze the enantioselective formation of morpholines. For example, a three-step, one-pot procedure using organocatalysis can prepare N-protected morpholines with a chiral group at the C2 position with good to excellent enantiomeric excess (% ee). nih.gov This approach avoids reliance on the chiral pool and allows access to either enantiomer by selecting the appropriate (R)- or (S)-catalyst. nih.gov

Metal-Catalyzed Asymmetric Synthesis: A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can produce 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgacs.org This method uses a Ruthenium catalyst with a chiral ligand, [(S,S)-Ts-DPEN], and achieves high enantioselectivity ( >95% ee). acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the chiral ligand are critical for achieving this high level of stereocontrol. acs.org

Advanced Synthetic Strategies for this compound

Beyond classical cyclization and stereoselective methods, advanced strategies employing catalysis and green chemistry principles offer more efficient and sustainable routes to the target molecule.

Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Catalytic reactions are highly sought after as they can reduce the number of synthetic steps, improve yield, and enable transformations that are otherwise difficult.

Catalytic System Reaction Type Key Features Reference(s)
Palladium(0) / Iron(III) Sequential Tsuji-Trost / HeterocyclizationOne-pot synthesis from vinyloxiranes and amino-alcohols; high diastereoselectivity. acs.org
Palladium(II) Chloride Intramolecular CyclizationDiastereoselective synthesis from N-tethered alkenols. nih.gov
Copper(II) 2-ethylhexanoate Alkene OxyaminationIntramolecular alcohol addition and intermolecular amine coupling; good yields and high diastereoselectivity. nih.govnih.gov
Copper Catalyst Three-Component ReactionUses amino alcohols, aldehydes, and diazomalonates; accesses highly substituted morpholines. nih.gov
Gold Catalyst Cascade CyclizationEfficient synthesis from alkynylamines or alkynylalcohols with low catalyst loading (1.0 mol%). rsc.org
Iron(III) Chloride Diastereoselective CyclizationUses allylic alcohols and forms either C-O or C-N bonds; favors the cis diastereoisomer. thieme-connect.com
Quinine Squaramide Organocatalytic CascadeEnantioselective synthesis of fused morpholines via a double aza-Michael addition; excellent yields and enantioselectivity. acs.org
Ruthenium / Ti Catalyst Tandem Hydroamination / Asymmetric HydrogenationEnantioselective synthesis of 3-substituted morpholines from aminoalkynes; >95% ee. acs.org
In(OTf)₃ (Lewis Acid) Halonium Generation / CyclizationEmploys Lewis acid-catalyzed halo-etherification of alkenes to form morpholines with high regioselectivity. nih.gov
Photocatalyst / Lewis Acid Diastereoselective AnnulationSynthesizes morpholines from readily available materials with high stereoselectivity under visible light. uclouvain.be

Metal Catalysis:

Palladium: Pd-catalyzed carboamination reactions can form cis-3,5-disubstituted morpholines from O-allyl ethanolamine (B43304) derivatives and aryl bromides. nih.gov This modular approach allows for variation in the substituents.

Copper: Copper-promoted oxyamination of alkenes provides a direct route to aminomethyl-functionalized morpholines with high stereoselectivity. nih.govnih.gov An efficient three-component reaction using a copper catalyst can also synthesize highly substituted morpholines from simple starting materials. nih.gov

Iron: Inexpensive and environmentally benign iron(III) salts can catalyze the diastereoselective cyclization of amino-alcohols containing an allylic alcohol moiety. thieme-connect.com

Gold: Gold catalysts have been used for the efficient cyclization of alkynylamines to form the morpholine skeleton. rsc.org

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. acs.org Organocatalysis can facilitate cascade reactions, where multiple bonds are formed in a single operation, to rapidly build molecular complexity. acs.org For instance, β-morpholine amino acids have been developed as efficient organocatalysts for 1,4-addition reactions, demonstrating that despite some inherent electronic disadvantages, the morpholine ring can be an effective scaffold for catalysts. frontiersin.org

Green Chemistry Principles in Synthesis (e.g., Solvent-Free Reactions, Atom Economy)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com

Atom Economy: This principle, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. jk-sci.comnumberanalytics.com In the context of this compound synthesis, catalytic cyclization and addition reactions are generally more atom-economical than classical routes that may use protecting groups and generate salt waste. primescholars.com

Green Synthetic Methods:

Greener Reagents: A recently developed method for morpholine synthesis uses ethylene (B1197577) sulfate (B86663) as a reagent. This approach is a high-yielding, redox-neutral protocol that works with inexpensive reagents and allows for the clean monoalkylation of 1,2-amino alcohols, which is often a challenge. chemrxiv.orgchemrxiv.org This method has significant environmental and safety benefits over traditional approaches. chemrxiv.org

Alternative Solvents and Conditions: The development of solvent-free reactions or the use of environmentally benign solvents like water or N-formylmorpholine is a key goal. ajgreenchem.com N-formylmorpholine itself can be synthesized via a green route and used as a stable, non-toxic, and non-corrosive solvent. ajgreenchem.com Additionally, energy-efficient methods such as microwave-assisted nih.gov or photocatalytic synthesis uclouvain.be are gaining prominence. Photocatalysis, in particular, offers a pathway to activate molecules under mild conditions using visible light, providing access to complex scaffolds like tri- and tetra-substituted morpholines. uclouvain.be

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound can be achieved not only with high efficiency and stereocontrol but also with minimal environmental impact.

Flow Chemistry Applications and Scalability Studies

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater consistency. youtube.com Flow chemistry's modular nature allows for the "telescoping" of multiple reaction steps, minimizing manual handling and purification of intermediates. youtube.com This paradigm is particularly advantageous for large-scale production, where parameters like productivity (mass of product per unit time) and space-time yield (product per unit time per reactor volume) are critical metrics. youtube.com

While specific flow chemistry protocols for this compound are not extensively documented, the synthesis of analogous 3-aryl heterocycles and substituted morpholines under flow conditions has been successfully demonstrated. For instance, a sequential continuous-flow system utilizing a heterogeneous catalyst, Amberlyst-15H, was developed for producing 3-aryl benzofuranones. nih.gov This method highlights the potential for using recoverable catalysts in the scalable synthesis of aryl-substituted heterocyclic compounds. nih.gov

Furthermore, photocatalytic methods in flow reactors have been employed for the synthesis of morpholines and related heterocycles. A notable example is the coupling of silicon amine protocol (SLAP) reagents with aldehydes, which proceeds efficiently under continuous flow with an inexpensive organic photocatalyst to yield various substituted morpholines. organic-chemistry.org Scalability, a key advantage of flow synthesis, has been demonstrated in the multi-step synthesis of complex scaffolds like bis-morpholine spiroacetals, which can be performed on a large scale from readily available starting materials. acs.org These examples underscore the feasibility of developing a scalable, continuous-flow process for this compound, likely involving the reaction of a suitably substituted amino alcohol with an appropriate electrophile within a heated or photochemically activated reactor system.

Reaction TypeCatalyst/ConditionsReactantsProduct TypeKey AdvantageReference
Friedel-Crafts AlkylationAmberlyst-15H (Heterogeneous)Benzofuranone precursor + Aromatic compound3-Aryl BenzofuranoneReusable catalyst, sequential flow nih.gov
Photocatalytic CouplingTPP (Organic photocatalyst) + Lewis AcidSLAP reagent + AldehydeSubstituted MorpholineMild conditions, broad substrate scope organic-chemistry.org
Multi-step SynthesisVarious (Base-mediated cyclization)Aminoalcohol + EpichlorohydrinBis-morpholine SpiroacetalHigh-yielding, large-scale capability acs.org

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Key sites for derivatization include the phenyl ring, the morpholine nitrogen, and the stereocenters of the morpholine ring itself.

Modifications of the Phenyl Ring System

The 3,4-difluorophenyl group can be further functionalized to explore the electronic and steric requirements of potential binding pockets. While the fluorine atoms are deactivating, electrophilic aromatic substitution (e.g., nitration, further halogenation) could potentially be achieved under forcing conditions, likely directed to the positions ortho or para to the morpholine substituent, depending on the directing effect of the entire morpholine group.

A more versatile strategy for modifying the phenyl ring involves post-synthesis modification via cross-coupling reactions. Although the parent compound lacks a suitable leaving group, a synthetic intermediate, such as a bromo- or iodo-substituted 3-(difluorophenyl)morpholine, could serve as a handle. For example, a hydroxyl group on a related naphtho[2,1-d]oxazole system was converted to a triflate, which then successfully participated in various cross-coupling reactions. acs.org This approach allows for the introduction of a wide array of substituents (alkyl, aryl, cyano, etc.) onto the aromatic core, demonstrating a powerful method for late-stage diversification.

Functionalization at the Morpholine Nitrogen Atom

The secondary amine of the morpholine ring is a prime site for functionalization. Standard synthetic transformations can be readily applied to introduce a variety of substituents, thereby modulating the compound's polarity, basicity, and potential for hydrogen bonding.

Common N-functionalization reactions include:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. The use of 4-(trimethylsilyl)morpholine (B79675) in Ca(NTf2)2-catalyzed Sulfur Fluoride Exchange (SuFEx) reactions with various sulfonyl fluorides showcases a modern approach to forming the N-sulfonyl bond in morpholine-containing structures. researchgate.net

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Arylation: Buchwald-Hartwig amination can be used to couple aryl halides to the morpholine nitrogen.

Studies on related scaffolds, such as bis-morpholine spiroacetals, have demonstrated the ability to sequentially functionalize multiple amine groups, allowing for the controlled generation of diverse libraries from a common core. acs.org

ReactionReagent ClassFunctional Group IntroducedRepresentative Example SystemReference
N-AcylationAcid Chlorides, AnhydridesAmideGeneral MorpholinesGeneral Organic Chemistry
N-Sulfonylation (SuFEx)Sulfonyl FluoridesSulfonamide4-(Trimethylsilyl)morpholine researchgate.net
N-AlkylationAlkyl HalidesTertiary AmineGeneral MorpholinesGeneral Organic Chemistry
N-ArylationAryl Halides (with Pd catalyst)N-Aryl MorpholineGeneral MorpholinesGeneral Organic Chemistry

Side-Chain Elaboration and Substituent Effects at Stereocenters

Introducing substituents onto the morpholine ring itself, particularly at the C2, C5, or C6 positions, can significantly increase the molecule's sp³ character and conformational rigidity, which are often desirable traits in medicinal chemistry.

A powerful method for constructing substituted morpholines is the Petasis three-component reaction, which couples an amine, an organoboronic acid, and an aldehyde (such as glycolaldehyde (B1209225) from a threonine derivative), followed by cyclization to yield complex morpholine scaffolds. rsc.org This approach allows for the introduction of diversity at what would become the C3- and C2-positions of the morpholine ring in a single step.

The stereochemical outcome of these reactions is crucial. Diastereoselective syntheses of substituted morpholines have been achieved using various catalytic systems. For example, an iron(III)-catalyzed reaction of 1,2-amino ethers with allylic alcohols can produce 2,6-disubstituted morpholines with good diastereoselectivity. organic-chemistry.org The identity of substituents can have a profound impact on reaction pathways. In one study involving dihydroisoquinolines reacting with Meldrum's acid, the nature of the substituent at the C1 position dictated whether the reaction produced a polycyclic pyrimidinone or an oxazinanedione, highlighting the subtle but powerful influence of steric and electronic effects on the reaction outcome. acs.org This principle would apply to the elaboration of the this compound scaffold, where the choice of reactants and catalysts would be critical for controlling the stereoselective formation of more complex derivatives.

Synthetic MethodKey ReagentsPosition of SubstitutionKey FeatureReference
Petasis Reaction / CyclizationOrganoboronic acid, Amine, AldehydeMultiple (e.g., C2, C3)Convergent synthesis, sp³-rich scaffolds rsc.org
Fe(III)-catalyzed Cyclization1,2-Amino ether + Allylic alcohole.g., C2, C6Diastereoselective synthesis organic-chemistry.org
Pd(0)-catalyzed CyclizationVinyloxirane + Amino-alcoholMultipleAccess to various substitution patterns organic-chemistry.org
Substrate-Controlled DivergenceDihydroisoquinoline + Meldrum's AcidN/A (Analogous System)Substituent identity dictates product class acs.org

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which dictates its interaction with biological targets. The flexibility of the morpholine ring and the rotation of the difluorophenyl group give rise to various conformers with different energy levels.

Density Functional Theory (DFT) is a quantum mechanical method used to determine the optimized geometry and electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional with a basis set like 6-311++G(d,p), are employed to locate the lowest energy conformer, representing the ground state geometry. researchgate.netmdpi.comresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Equatorial Conformer) based on DFT Calculations

ParameterBond/AngleCalculated Value
Bond Length (Å) C-N (morpholine)~1.46 Å
C-O (morpholine)~1.43 Å
C-C (phenyl ring)~1.39 Å
C-F~1.35 Å
C-H~1.09 Å
**Bond Angle (°) **C-N-C (morpholine)~112°
C-O-C (morpholine)~111°
C-C-C (phenyl ring)~120°
Dihedral Angle (°) C-C-N-C~180° (trans)

While DFT provides a static picture of the ground state, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. mdpi.comresearchgate.net These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility in a simulated environment, such as in a solvent like water or dimethyl sulfoxide. mdpi.com

An MD simulation would typically be run for a duration of nanoseconds under a specific ensemble, such as the isothermal-isobaric (NVT) ensemble, to maintain constant temperature and volume. mdpi.com The resulting trajectory allows for the analysis of the stability of the chair conformation of the morpholine ring, the rotational freedom of the difluorophenyl group, and the potential for conformational transitions. This information is vital for understanding how the molecule might adapt its shape upon interacting with a biological receptor. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations elucidate the electronic properties of the molecule, which are fundamental to its reactivity and intermolecular interactions. nih.govfinechem-mirea.ru

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.euresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich morpholine ring and the phenyl ring, while the LUMO is likely distributed over the electron-deficient difluorophenyl ring, influenced by the electronegative fluorine atoms. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability. researchgate.net

Table 2: Representative FMO Properties for this compound

ParameterDescriptionTypical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital~ -5.3 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital~ -1.2 eV
Energy Gap (ΔE) LUMO Energy - HOMO Energy~ 4.1 eV

Note: These values are representative and based on calculations for structurally related molecules. acadpubl.euresearchgate.net

The Molecular Electrostatic Potential (MEP or ESP) surface is a visual representation of the charge distribution around a molecule. acadpubl.eu It is used to predict how a molecule will interact with other molecules, identifying regions that are prone to electrophilic or nucleophilic attack. acadpubl.eunih.gov The ESP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). acadpubl.eu

In the ESP map of this compound, negative potential (red/yellow) is expected around the highly electronegative fluorine and oxygen atoms, as well as the nitrogen atom due to its lone pair of electrons. researchgate.netdtic.mil These regions represent likely sites for hydrogen bonding or interaction with positively charged sites on a receptor. Positive potential (blue) would be found around the hydrogen atoms. This mapping provides critical insights into the molecule's polarity and non-covalent interaction capabilities. nih.govdtic.mil

Ligand-Receptor Docking Studies (In Silico Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. youtube.com This method is instrumental in drug discovery for screening virtual libraries and understanding potential mechanisms of action. nih.gov For this compound, docking studies can be performed against various receptors to hypothesize its biological targets. Given the prevalence of the morpholine scaffold in CNS-active agents, plausible targets could include dopamine (B1211576) or sigma receptors. nih.govnih.gov

Using software like AutoDock Vina, the molecule is placed into the binding pocket of a target protein. youtube.com The program then calculates the binding energy, with more negative values indicating a stronger, more favorable interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. nih.gov These studies can explain the structural basis for the molecule's potential affinity and selectivity.

Table 3: Hypothetical Docking Results of this compound with a Dopamine Receptor

ParameterFinding
Binding Energy -8.5 kcal/mol
Interacting Residues Asp110, Ser192, Phe390, Trp386
Types of Interactions Hydrogen Bond: Morpholine nitrogen with the hydroxyl group of Ser192.
Ionic Interaction: Protonated morpholine nitrogen with the carboxylate of Asp110.
Hydrophobic/Pi-Stacking: Difluorophenyl ring with the aromatic rings of Phe390 and Trp386.

De Novo Design and In Silico Screening Methodologies

De novo design involves the computational construction of novel molecular structures with desired properties. This process can be ligand-based, growing a molecule from a starting fragment within a known binding site, or structure-based, where the three-dimensional structure of the target protein guides the design of a complementary ligand.

A hypothetical de novo design strategy for a molecule like this compound could be conceptualized for a target where a phenyl group and a morpholine ring are known to interact with key residues. For instance, in the design of central nervous system (CNS) active agents, the morpholine ring is a privileged scaffold that can improve properties like blood-brain barrier permeability. nih.govresearchgate.net

In silico screening, or virtual screening, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be achieved through pharmacophore modeling, where a 3D arrangement of essential features for biological activity is defined and used to search for matching compounds, or through molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a pharmacophore model could be developed based on known active compounds for a specific target, incorporating features like an aromatic ring, a hydrogen bond acceptor (the morpholine oxygen), and a hydrogen bond donor (the morpholine nitrogen).

Binding Affinity Predictions and Scoring Functions

Predicting the binding affinity of a ligand to its target is a critical aspect of computational drug design. Scoring functions are mathematical models used to estimate the binding free energy of a protein-ligand complex. These functions can be physics-based, empirical, or knowledge-based.

Molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of this compound to a hypothetical target. For example, in a study of morpholine derivatives as dopamine D4 receptor ligands, 3D-QSAR (Quantitative Structure-Activity Relationship) models were developed to understand the relationship between chemical structure and biological activity. acs.orgresearchgate.net Such models could be applied to a series of phenylmorpholine analogs to predict their binding affinities.

Below is a hypothetical table illustrating binding affinity predictions for a series of phenylmorpholine derivatives against a generic kinase target, based on common computational approaches.

CompoundSubstitution on Phenyl RingPredicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)
PhenylmorpholineNone-7.2LEU298, VAL308
3-(4-fluorophenyl)morpholine4-Fluoro-7.8LEU298, VAL308, SER345
This compound3,4-Difluoro-8.5LEU298, VAL308, SER345, THR346
3-(3-chlorophenyl)morpholine3-Chloro-8.1LEU298, VAL308, MET342

This table is for illustrative purposes only and does not represent experimentally verified data.

In Silico Metabolism Prediction and Metabolite Identification (Hypothetical Pathways)

Predicting the metabolic fate of a drug candidate is crucial for assessing its pharmacokinetic profile and identifying potentially reactive or toxic metabolites. creative-biolabs.com In silico tools for metabolism prediction can be broadly categorized into ligand-based methods, which rely on the structure of the compound, and structure-based methods, which involve docking the compound into the active site of metabolic enzymes like cytochromes P450 (CYPs). creative-biolabs.com

Prediction of Cytochrome P450 Binding Sites

Cytochrome P450 enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. optibrium.com Computational models can predict which CYP isoforms are most likely to metabolize a given compound and the specific sites on the molecule where metabolism is likely to occur.

For this compound, molecular docking studies could be performed with the crystal structures of major drug-metabolizing CYP enzymes, such as CYP3A4 and CYP2D6, to predict its binding orientation. mdpi.comresearchgate.net The proximity of different atoms of the compound to the reactive heme iron in the enzyme's active site can indicate the most probable sites of metabolism. The fluorination on the phenyl ring is known to influence metabolism; it can block potential sites of hydroxylation and alter the electronic properties of the ring, potentially directing metabolism to other parts of the molecule. emerginginvestigators.org

The primary sites of metabolism on this compound would likely be the morpholine ring and the aromatic ring. The morpholine ring can undergo N-dealkylation or oxidation at the carbon atoms adjacent to the nitrogen or oxygen. The difluorophenyl ring could potentially undergo hydroxylation, although the fluorine atoms may hinder this process.

A hypothetical prediction of the most likely sites of metabolism by CYP enzymes is presented in the table below.

Potential Site of MetabolismMetabolic ReactionPredicted Metabolizing CYP Isoform (Hypothetical)Rationale
Morpholine Ring (C2 or C6)HydroxylationCYP3A4, CYP2D6Common site of oxidation for morpholine-containing drugs.
Morpholine Ring (Nitrogen)N-oxidationFlavin-containing monooxygenases (FMOs)Alternative pathway for tertiary amines.
Difluorophenyl Ring (C5 or C6)Aromatic HydroxylationCYP2D6Possible, but may be sterically hindered by fluorine atoms.
Morpholine RingRing OpeningCYP3A4A less common but possible metabolic pathway for cyclic amines. nih.gov

This table is for illustrative purposes only and does not represent experimentally verified data.

Computational Mapping of Oxidative and Conjugative Pathways

Beyond identifying the initial sites of metabolism, computational tools can help map the entire metabolic pathway, including both phase I (oxidative) and phase II (conjugative) reactions. Phase II reactions involve the addition of polar groups, such as glucuronic acid or sulfate, to the drug or its phase I metabolites to facilitate excretion.

For this compound, if hydroxylation occurs on either the morpholine or the phenyl ring, the resulting hydroxyl group would be a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). Computational models can predict the likelihood of these conjugation reactions.

A hypothetical metabolic pathway for this compound is as follows:

Phase I Oxidation: Hydroxylation of the morpholine ring by CYP3A4 or CYP2D6 to form a hydroxylated metabolite.

Phase II Conjugation: The hydroxylated metabolite undergoes glucuronidation by UGTs to form a glucuronide conjugate, which is more water-soluble and readily excreted.

Alternatively, if aromatic hydroxylation occurs, the resulting phenolic metabolite could also be a substrate for both glucuronidation and sulfation. The morpholine nitrogen, being a basic center, could also potentially undergo direct N-glucuronidation, although this is generally a less common pathway for secondary amines compared to O-glucuronidation of hydroxylated metabolites.

Biological Target Elucidation and in Vitro Mechanism of Action Studies

Receptor Binding Assays (In Vitro Cell-Free and Cell-Based Systems)

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor, providing insights into its potential pharmacological effects. These assays can be conducted using either isolated cell membranes (cell-free) or whole cells (cell-based).

Radioligand Displacement Binding Studies

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand known to bind to the target receptor.

Research Findings: There is no publicly available data from radioligand displacement binding studies for 3-(3,4-difluorophenyl)morpholine against any specific receptor.

Hypothetical Data Table:

RadioligandReceptor TargetTest CompoundKᵢ (nM)
Data Not AvailableData Not AvailableThis compoundData Not Available

Competitive Binding and Allosteric Modulation Experiments

Competitive binding assays further characterize the interaction between a compound and a receptor, confirming whether the compound binds to the same site as the primary ligand (orthosteric site). Allosteric modulation experiments investigate whether a compound binds to a different site (allosteric site) to modulate the binding or function of the primary ligand.

Research Findings: No studies detailing competitive binding or allosteric modulation experiments for this compound have been identified in the public domain.

Enzyme Inhibition/Activation Studies (In Vitro Biochemical Assays)

These assays are employed to determine if a compound can inhibit or activate a specific enzyme, which can be a key mechanism of action for many drugs.

Kinetic Analysis of Enzyme-Substrate-Inhibitor Interactions

Kinetic analysis helps to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by studying the reaction rates at varying concentrations of substrate and inhibitor.

Research Findings: There is no available data on the kinetic analysis of this compound as an inhibitor or activator of any enzyme.

Hypothetical Data Table:

EnzymeSubstrateTest CompoundIC₅₀ (µM)Mechanism of Inhibition
Data Not AvailableData Not AvailableThis compoundData Not AvailableData Not Available

Substrate Specificity and Allosteric Site Characterization

These studies delve deeper into the interaction of a compound with an enzyme, determining if the inhibition is specific to certain substrates or if the compound binds to an allosteric site to exert its effect.

Research Findings: Information regarding the substrate specificity or allosteric site characterization for this compound in the context of enzyme modulation is not available.

Cellular Assays for Functional Activity (In Vitro)

Cellular assays measure the functional consequences of a compound's interaction with its target in a living cell. This can include measuring changes in second messenger levels, gene expression, or other cellular responses.

Research Findings: No data from in vitro cellular assays designed to assess the functional activity of this compound have been published.

Hypothetical Data Table of Cellular Functional Activity:

Cell LineTarget PathwayAssay TypeTest CompoundEC₅₀/IC₅₀ (µM)Functional Effect
Data Not AvailableData Not AvailableData Not AvailableThis compoundData Not AvailableData Not Available

Cell Viability and Proliferation Assays (for basic cellular response)

A variety of assays exist to measure these endpoints. sigmaaldrich.com Tetrazolium-based assays, such as MTT and XTT, are widely used colorimetric methods. thermofisher.comaatbio.com In these assays, metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of viable cells. aatbio.combroadpharm.com For instance, the MTT assay relies on mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt into insoluble purple formazan. sigmaaldrich.com The XTT assay, in contrast, produces a water-soluble orange formazan product. sigmaaldrich.comthermofisher.com

Should this compound be subjected to these assays, researchers would expose various cell lines (e.g., cancer cell lines, normal cell lines) to a range of concentrations of the compound. The resulting data would be used to generate dose-response curves and calculate the IC₅₀ value (the concentration at which 50% of cell viability or proliferation is inhibited). This information is crucial for determining the compound's potency and its therapeutic window.

Hypothetical Data: Cell Viability (MTT Assay)

Cell Line This compound Conc. (µM) % Viability
Cancer Cell A 0.1 98.5
1 85.2
10 51.3
100 5.6
Normal Cell B 0.1 99.1
1 97.8
10 92.4

This table is for illustrative purposes only. No actual data for this compound was found.

Molecular Pathway and Interaction Analysis

Following initial cellular response assessment, the next step is to investigate the specific molecular pathways and direct interactions through which the compound exerts its effects.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways or the transcriptional regulation of a gene of interest. youtube.comthermofisher.com In this technique, the regulatory DNA sequence of a target gene (e.g., a promoter) is linked to a "reporter gene" that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.comindigobiosciences.comwikipedia.org When the signaling pathway of interest is activated or inhibited by a compound, it alters the expression of the reporter gene, leading to a measurable change in the signal (e.g., light output or fluorescence). youtube.combmglabtech.com

If this compound were to be profiled using this method, a panel of reporter cell lines, each representing a key signaling pathway (e.g., NF-κB, p53, Wnt), would be treated with the compound. A change in the reporter signal in a specific cell line would indicate that the compound modulates that particular pathway, thus helping to elucidate its mechanism of action. Dual-luciferase assays are often used to improve accuracy by normalizing the experimental reporter activity to a constitutively expressed control reporter. youtube.com

Hypothetical Data: Reporter Gene Assay (Luciferase)

Pathway Reporter Treatment Relative Luciferase Units (RLU) Fold Change vs. Control
Pathway X Vehicle Control 15,432 1.0
10 µM Compound Y 14,987 0.97
10 µM this compound 1,560 0.10
Pathway Z Vehicle Control 12,876 1.0
10 µM Compound Y 13,112 1.02

This table is for illustrative purposes only. No actual data for this compound was found.

High-Throughput and High-Content Screening Methodologies

High-Throughput Screening (HTS) involves the use of automation and robotics to rapidly test hundreds of thousands of compounds against a specific biological target or pathway. nih.govox.ac.ukaragen.com HTS assays are designed to be robust, miniaturized (often in 384- or 1536-well plates), and rapid, with the goal of identifying "hits" from large compound libraries. ox.ac.ukthe-scientist.com High-Content Screening (HCS) is an advanced form of HTS that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing more detailed information about a compound's effects on cell morphology, protein localization, and organelle function.

A compound like this compound might itself be identified as a "hit" from a primary HTS campaign. ncsu.edu Subsequently, it could be further characterized in secondary HTS assays or more detailed HCS studies to confirm its activity and investigate its cellular phenotype in greater detail, accelerating the drug discovery process. aragen.com

Molecular Interaction Studies of this compound

To confirm a direct interaction between a compound and its putative protein target, biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and stoichiometry.

Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time. jacksonimmuno.comyoutube.com In a typical SPR experiment, a protein target (the ligand) is immobilized on a sensor chip. youtube.com A solution containing the compound of interest (the analyte) is then flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the precise determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, a measure of binding affinity. youtube.comrsc.org

MicroScale Thermophoresis (MST) is another powerful biophysical technique for quantifying biomolecular interactions in solution. wikipedia.orgharvard.edu It measures the movement of molecules along a microscopic temperature gradient. nih.govportlandpress.com One of the binding partners is fluorescently labeled. When a ligand binds, the size, charge, or hydration shell of the fluorescent molecule changes, altering its thermophoretic movement. nih.govresearchgate.net By measuring this change across a titration series of the unlabeled partner, a binding curve can be generated and the dissociation constant (Kₑ) determined. wikipedia.org A key advantage of MST is its low sample consumption and its ability to perform measurements in complex biological liquids. harvard.edu

If a biological target for this compound were identified, both SPR and MST could be used to confirm a direct binding interaction and to quantify its affinity.

Hypothetical Data: Binding Affinity (SPR/MST)

Target Protein Ligand Technique Kₑ (nM)
Kinase A This compound SPR 150
Kinase A This compound MST 175

This table is for illustrative purposes only. No actual data for this compound was found.

Structural Biology Approaches (e.g., X-ray Crystallography of protein-ligand complexes, Cryo-EM)

X-ray Crystallography is a high-resolution structural biology technique used to determine the precise three-dimensional atomic structure of a molecule, including protein-ligand complexes. nih.govnih.gov The method requires the molecule to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted into a specific pattern. nih.gov By analyzing this diffraction pattern, scientists can calculate an electron density map and build an atomic-resolution model of the protein and how the ligand is bound within its active site. springernature.comspringernature.comoup.com This provides invaluable information on the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large, complex, or flexible macromolecules that are difficult to crystallize. creative-biostructure.comtechnologynetworks.comnih.gov In cryo-EM, samples are flash-frozen in vitreous ice, preserving their native structure. technologynetworks.comnumberanalytics.com A transmission electron microscope then captures thousands of two-dimensional images of the individual particles from different angles. nih.gov These images are then computationally combined to reconstruct a 3D model of the molecule. numberanalytics.com Recent advances have pushed the resolution of cryo-EM to near-atomic levels, allowing for detailed structural analysis of protein-ligand complexes. creative-biostructure.com

If a stable complex between a protein target and this compound could be formed, X-ray crystallography or cryo-EM could provide a definitive, high-resolution picture of the binding mode, guiding future efforts in structure-based drug design.

Structure Activity Relationship Sar and Analogue Design

Design Principles for 3-(3,4-difluorophenyl)morpholine Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles. The goal is to optimize the molecule's interaction with its biological target while maintaining or improving its drug-like properties. scispace.com Key strategies include modifying the core structure through isosteric and bioisosteric replacements and exploring the impact of stereochemistry.

Bioisosterism, the practice of exchanging a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. scispace.comprinceton.edu The objective is to enhance desired biological or physical characteristics without drastically altering the chemical structure. scispace.com For this compound, bioisosteric modifications can be applied to both the difluorophenyl ring and the morpholine (B109124) moiety.

Morpholine Ring Modifications: The morpholine ring itself is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.govenamine.net However, it can also be a site of metabolic liability. enamine.net Therefore, replacing the morpholine with bioisosteres is a common strategy. Analogues where the morpholine oxygen is mimicked by pendant hydroxyl or methoxy (B1213986) groups have been shown to be well-tolerated in some scaffolds, maintaining similar inhibition profiles. nih.gov

Phenyl Ring and Fluorine Modifications: The 3,4-difluorophenyl group is a critical component. Fluorine's high electronegativity and small size can significantly influence a molecule's potency, conformation, and metabolic stability. nih.govnih.gov Bioisosteric replacements for the phenyl ring could include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com The fluorine atoms themselves can be considered bioisosteres of hydrogen, but their unique electronic properties often lead to profound changes in activity. nih.govcambridgemedchemconsulting.com For instance, replacing a hydroxyl group with fluorine is a common tactic, as fluorine can act as a hydrogen bond acceptor but not a donor. nih.gov

The following table outlines potential bioisosteric replacements for different parts of the this compound scaffold.

Original GroupPotential BioisosteresRationale for Replacement
Morpholine Oxygen -S- (Thiomorpholine), -CH2- (Piperidine), -N(R)- (Piperazine)Modulate polarity, hydrogen bonding capacity, and metabolic stability. enamine.netnih.gov
Morpholine Nitrogen -CH-Remove hydrogen bond donor capability and basicity.
Phenyl Ring Pyridyl, Thienyl, PyrimidinylAlter electronic properties, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com
Fluorine Atoms -H, -Cl, -CH3, -CNFine-tune electronic effects, lipophilicity, and metabolic stability. cambridgemedchemconsulting.comnih.gov

Chirality plays a fundamental role in the biological activity of many drugs, as biological targets like enzymes and receptors are themselves chiral. nih.govdntb.gov.ua The stereochemistry of a molecule can dictate its binding affinity, efficacy, and pharmacokinetic properties. nih.govnih.gov

For molecules containing a substituted morpholine ring, stereochemistry can be a critical determinant of biological function. nih.gov The 3-position on the morpholine ring of this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-(3,4-difluorophenyl)morpholine. It is highly probable that these enantiomers will exhibit different biological activities. Research on other chiral morpholine derivatives has shown that only specific isomers display significant biological effects, which may be due to stereoselective uptake by protein transport systems or differential binding at the target site. nih.gov Therefore, a key design principle for analogues is the synthesis and evaluation of individual stereoisomers to identify the more active enantiomer (the eutomer) and avoid potential issues associated with the less active one (the distomer). nih.gov

Synthesis of Systematic Analogue Libraries

To efficiently explore the SAR of this compound, systematic libraries of analogues are synthesized and screened. High-throughput synthesis techniques, such as combinatorial chemistry and parallel synthesis, are employed to rapidly generate a diverse collection of related compounds. chemrxiv.orgnih.gov

Combinatorial chemistry allows for the creation of large and diverse libraries of molecules from a set of common building blocks or a central scaffold. nih.gov This approach is ideal for exploring multiple substitution points on the this compound core simultaneously. chemrxiv.org For example, a library could be generated by reacting a common intermediate, such as an appropriately substituted N-benzylethanolamine, with a diverse set of reagents to introduce variability. nih.gov

A combinatorial strategy for diversifying the this compound scaffold might involve:

Scaffold Synthesis: Preparing a key intermediate, such as 2-(3,4-difluorophenyl)morpholine (B1416831) or a precursor that allows for late-stage diversification. synhet.comgoogle.com

Library Generation: Reacting the scaffold with various building blocks. For instance, different acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes could be reacted with the morpholine nitrogen to introduce a wide array of R-groups. nih.gov This allows for the exploration of different substituents in a rapid and systematic manner.

The power of this approach lies in its ability to generate a large number of structurally distinct molecules, enabling a broad exploration of chemical space to identify novel bioactive compounds. chemrxiv.orgnih.gov

Parallel synthesis is a technique used to produce a large number of compounds simultaneously in a spatially separated manner, often using automated robotic systems. nih.govmdpi.com Unlike pooled combinatorial methods, each compound is synthesized in its own reaction vessel, simplifying purification and characterization. researchgate.net This strategy is well-suited for generating focused libraries to optimize a lead compound. chemrxiv.org

A typical parallel synthesis workflow for generating analogues of this compound would involve:

Dispensing a common starting material, like this compound, into an array of reaction vials.

Adding a different reactant (e.g., from a library of carboxylic acids for amide bond formation) to each vial. chemrxiv.org

Performing the reaction, work-up, and purification steps in parallel.

This assembly-line approach enables the efficient production of a matrix of compounds, facilitating detailed SAR studies by allowing chemists to assess the impact of each structural modification systematically. chemrxiv.orgchemrxiv.org

SAR Analysis of Fluorine Substitution Patterns on Activity and Selectivity

Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding. nih.gov It can also block sites of metabolism, a strategy that has been successfully employed in drug design. For example, the introduction of fluorine atoms into a phenyl-morpholine scaffold was shown to prevent the formation of a reactive metabolite responsible for CYP3A4 enzyme inhibition. nih.gov

However, the effect of fluorine substitution is not always beneficial. In some molecular contexts, replacing a hydrogen or hydroxyl group with fluorine can be detrimental to binding affinity. nih.gov The impact is highly dependent on the specific interactions within the target's binding pocket.

The following table summarizes research findings on the effects of fluorine substitution in related compounds, which can inform the SAR analysis for this compound analogues.

Compound/ModificationResearch FindingImplication for SAR
Difluoro Analogue of a Phenyl-Morpholine Acrylamide Introduction of a difluoro pattern on the phenyl ring blocked CYP3A4 metabolism-dependent inhibition. nih.govThe 3,4-difluoro substitution may enhance metabolic stability and reduce drug-drug interactions.
1-Fluoro-THC Analogues Substitution of a C-1 hydroxyl with fluorine had a significant detrimental effect on CB1 receptor binding affinity. nih.govThe position of fluorine is critical; its interaction within the binding site can be either favorable or unfavorable.
Fluorine-substituted Benzylamines A series of fluorine-substituted benzylamines were tested as substrates and inactivators of monoamine oxidase B (MAO-B). nih.govFluorine substitution can modulate enzyme-substrate interactions, potentially converting a substrate into an inactivator.
General Principle Fluorine can influence molecular conformation due to steric and electronic effects, such as the gauche effect between fluorine and an adjacent amide group. nih.govThe 3,4-difluoro pattern likely influences the preferred conformation of the phenyl ring relative to the morpholine, which can affect target binding.

By synthesizing and evaluating analogues with varied fluorine substitution patterns, researchers can build a detailed SAR model to understand how these atoms contribute to activity and selectivity, ultimately guiding the design of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Molecular Descriptors and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a series of analogs of this compound, a wide array of descriptors would be calculated to capture the structural variations and their potential impact on a given biological activity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, the fluorine atoms on the phenyl ring significantly influence the electronic environment. Key descriptors would include:

Partial Atomic Charges: The charge distribution on each atom, particularly on the fluorine, oxygen, and nitrogen atoms, which can be crucial for interactions with biological targets. zenodo.org

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are important for understanding chemical reactivity and the formation of intermolecular interactions. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Modifications to the morpholine or phenyl ring would alter these properties. Relevant descriptors include:

Molar Refractivity: This relates to the volume of the molecule and its polarizability. researchgate.net

Hydrophobic Descriptors: These measure the water-fearing nature of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

LogP (Octanol-Water Partition Coefficient): This is a key measure of lipophilicity. pensoft.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Once a large number of descriptors are calculated for a series of this compound analogs with known biological activities, a crucial step is feature selection . This process aims to identify the subset of descriptors that are most relevant to the biological activity and to remove redundant or irrelevant ones. This helps in building a simpler and more interpretable model and reduces the risk of overfitting. nih.gov

Descriptor CategoryExample Descriptors for this compound Analogs
Electronic Dipole Moment, Partial Charges (F, O, N), HOMO/LUMO Energies
Steric Molecular Volume, Molecular Surface Area, Molar Refractivity
Hydrophobic LogP, Aqueous Solubility (LogS)
Topological Wiener Index, Balaban Index

Development of Predictive Models for Biological Activity

With a set of selected descriptors, a mathematical model can be developed to predict the biological activity of new, untested analogs of this compound. The development process typically involves the following steps:

Data Set Preparation: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is required. This dataset is usually divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. pensoft.netijper.org

Model Building: Various statistical and machine learning methods can be used to create the QSAR model. A common approach is Multiple Linear Regression (MLR) , which generates a linear equation relating the biological activity to the selected molecular descriptors. researchgate.net More advanced, non-linear methods like Support Vector Machines (SVM) or neural networks can also be employed. researchgate.net

Model Validation: The developed model must be rigorously validated to ensure its robustness and predictive power. This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive ability within the training set. ijper.org

External Validation: The model's ability to predict the biological activity of the compounds in the test set (which were not used in model development) is evaluated. The predictive r-squared (r²_pred) is a common metric for this. nih.gov

A hypothetical QSAR model for a series of 3-phenylmorpholine (B1352888) analogs might yield statistical results such as those presented in the table below.

Statistical ParameterValueInterpretation
r² (Coefficient of Determination) 0.85Indicates that 85% of the variance in the biological activity is explained by the model.
q² (Cross-validated r²) 0.75A value > 0.5 suggests a good internal predictive ability.
r²_pred (Predictive r² for test set) 0.80A value > 0.6 suggests good predictive power for external data.

The resulting QSAR model can be invaluable in the design of new analogs. For instance, if the model indicates that lower lipophilicity and a more negative electrostatic potential on the phenyl ring are correlated with higher activity, medicinal chemists can focus on synthesizing new derivatives with these specific properties. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Conformational Studies (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of 3-(3,4-difluorophenyl)morpholine. The morpholine (B109124) ring typically adopts a chair conformation, which can exist as two distinct conformers depending on the orientation of the N-H proton: one with the proton in an axial position (Chair-Ax) and another with it in an equatorial position (Chair-Eq). nih.govnih.gov The substituent at the C3 position, the 3,4-difluorophenyl group, can also adopt either an axial or equatorial position, leading to further conformational possibilities.

The vibrational spectra (IR and Raman) of a compound provide a unique fingerprint based on its molecular vibrations. americanpharmaceuticalreview.com Differences in the conformation of this compound lead to subtle but measurable changes in the frequencies and intensities of its vibrational bands. americanpharmaceuticalreview.com For instance, the stretching and bending frequencies of the C-H, N-H, C-O, and C-N bonds within the morpholine ring are sensitive to the ring's puckering and the substituent's orientation. nih.gov

By comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), specific vibrational modes can be assigned to different functional groups and their corresponding conformers. researchgate.netscielo.org.mx This analysis helps in identifying the most stable conformer in the gas phase or in a specific solvent. For example, studies on similar morpholine-containing molecules have successfully used this combined experimental and computational approach to elucidate conformational properties. nih.govresearchgate.net

Table 1: Representative Vibrational Frequencies for this compound This table outlines the expected IR and Raman active vibrational modes crucial for the conformational analysis of this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H StretchSecondary Amine3350 - 3300IR, Raman
Aromatic C-H StretchAryl Group3100 - 3000IR, Raman
Aliphatic C-H StretchMorpholine Ring3000 - 2850IR, Raman
C=C StretchAromatic Ring1600 - 1475IR, Raman
C-F StretchAryl Fluoride1270 - 1100IR
C-O-C Asymmetric StretchEther1150 - 1085IR
C-N StretchAliphatic Amine1250 - 1020IR, Raman

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemistry and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of this compound. While standard 1D NMR provides initial structural information, advanced techniques are required to resolve complex stereochemical and dynamic features.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and elucidating the precise connectivity and spatial relationships within the molecule. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would map the correlations between adjacent protons in the morpholine ring and confirm the coupling between the proton at C3 and the neighboring protons at C2 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. ipb.pt This provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the proton at C3 to the carbons of the difluorophenyl ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. mdpi.com This is particularly valuable for determining stereochemistry. For example, NOESY can reveal the relative orientation of the 3,4-difluorophenyl group (equatorial or axial) by showing correlations between the C3 proton and other protons on the morpholine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations This table presents the predicted chemical shifts and illustrates the expected correlations from various 2D NMR experiments for structural confirmation.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (H → C)Key NOESY Correlations
C23.9-4.1 (ax), 3.0-3.2 (eq)~68C3, C6H2 ↔ H3, H2 ↔ H6
C34.3-4.5~75C2, C5, Phenyl C1'H3 ↔ H2, H3 ↔ H5
C53.6-3.8 (ax), 2.7-2.9 (eq)~46C3, C6H5 ↔ H3, H5 ↔ H6
C63.6-3.8 (ax), 2.7-2.9 (eq)~67C2, C5H6 ↔ H2, H6 ↔ H5
Phenyl C1'-~140--
Phenyl H2'7.1-7.3~118C1', C3', C4', C6'H2' ↔ H6'

Solid-state NMR (ssNMR) is a critical technique for characterizing the compound in its solid form, providing information that is inaccessible in solution. jeol.com It is particularly adept at identifying and distinguishing between different crystalline forms, known as polymorphs, as well as amorphous content. bruker.comblogspot.com Molecules in different crystal lattices experience different local magnetic environments, resulting in distinct chemical shifts in the ssNMR spectrum. irispublishers.comresearchgate.net

The ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiment is a standard ssNMR method that provides high-resolution spectra of solid samples. irispublishers.com By analyzing the number of distinct resonances for each carbon atom, one can determine the number of crystallographically non-equivalent molecules in the asymmetric unit of the crystal cell. researchgate.net For this compound, ¹⁹F ssNMR would also be a highly sensitive probe for distinguishing polymorphs due to the fluorine atoms on the phenyl ring. bruker.com

Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs This table illustrates how the chemical shifts of key carbon atoms might differ between two hypothetical polymorphic forms (Form A and Form B) of this compound.

Carbon AtomChemical Shift (ppm) - Form AChemical Shift (ppm) - Form B
C374.876.1
C545.945.2
C1' (Phenyl)141.2140.5
C4' (Phenyl, C-F)150.5 (d, J=245 Hz)151.8 (d, J=248 Hz)

High-Resolution Mass Spectrometry for Metabolite Identification (In Vitro Studies)

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is the premier technique for identifying metabolites in biological systems. nih.govnih.gov In in vitro studies, this compound can be incubated with liver microsomes, which contain metabolic enzymes, to simulate its metabolism in the body. nih.gov

HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.gov By comparing the masses of the detected metabolites to the parent compound, potential metabolic transformations can be deduced. Common metabolic pathways for a molecule like this compound could include hydroxylation on the phenyl ring, oxidation of the morpholine ring, N-dealkylation, or ring opening. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information to pinpoint the location of the metabolic modification.

Table 4: Potential In Vitro Metabolites and Their HRMS Signatures This table lists plausible metabolites of this compound, their metabolic reactions, and their calculated exact masses for identification by HRMS.

CompoundMetabolic ReactionMolecular FormulaCalculated Monoisotopic Mass (m/z) [M+H]⁺
Parent-C₁₀H₁₁F₂NO200.0881
Metabolite 1HydroxylationC₁₀H₁₁F₂NO₂216.0830
Metabolite 2DihydroxylationC₁₀H₁₁F₂NO₃232.0779
Metabolite 3Carbonyl FormationC₁₀H₉F₂NO₂214.0674
Metabolite 4Ring Opening (Acid)C₁₀H₁₃F₂NO₃234.0936

X-ray Diffraction Analysis of Single Crystals for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. creative-biostructure.com

Analysis of this pattern yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov This provides unambiguous information on:

Absolute Configuration: For a chiral molecule like this compound, SCXRD can determine the absolute stereochemistry (R or S configuration) at the C3 chiral center.

Conformation: It confirms the exact conformation adopted in the crystal, such as the chair form of the morpholine ring and the equatorial/axial disposition of the difluorophenyl substituent.

Molecular Geometry: It provides precise measurements of bond lengths, bond angles, and torsion angles.

Crystal Packing: It reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions like hydrogen bonds or π-π stacking, which govern the crystal's properties. mdpi.com

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data This table provides an example of the crystallographic data that would be obtained from an SCXRD analysis of this compound.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.105
c (Å)9.876
β (°)105.34
Volume (ų)980.4
Z (Molecules/unit cell)4
ConformationChair, equatorial substituent
Absolute Configuration at C3S

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Excess Determination and Separation

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological activities. mz-at.denih.gov Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample. ntu.edu.sg

This separation is achieved using a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral selector chemically bonded to its surface. As the racemic mixture (a 50:50 mix of both enantiomers) passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation. youtube.com

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for this purpose. researchgate.netfagg.be SFC is often preferred as a "greener" and faster alternative to normal-phase HPLC, as it uses supercritical CO₂ as the main mobile phase, reducing the consumption of organic solvents. chromatographyonline.com

Table 6: Representative Chiral SFC Separation Parameters This table details a hypothetical set of conditions for the successful chiral separation of the enantiomers of this compound.

ParameterValue
InstrumentSupercritical Fluid Chromatography (SFC) System
Column (CSP)Chiralcel OD-H (Amylose derivative)
Column Dimensions4.6 x 250 mm, 5 µm
Mobile PhaseSupercritical CO₂ / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Temperature35 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)4.8 min
Retention Time (Enantiomer 2)5.9 min
Resolution (Rs)> 2.0

Advanced Mechanistic Investigations

Elucidation of Reaction Mechanisms during Synthesis of 3-(3,4-difluorophenyl)morpholine

The synthesis of this compound can be hypothetically achieved through several established methods for the formation of the morpholine (B109124) ring, with the choice of route often depending on the availability of starting materials and desired stereochemical outcome. A prevalent method for creating N-aryl morpholines involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable morpholine precursor with an activated fluoroaromatic compound.

A plausible and commonly employed route for the synthesis of N-aryl morpholines is the reaction of morpholine with a difluoronitrobenzene derivative. For instance, the synthesis of the related compound, 3-fluoro-4-morpholine-nitrobenzene, has been achieved by reacting morpholine with 3,4-difluoro-nitrobenzene. researchgate.net This reaction typically proceeds with a nucleophilic attack of the secondary amine of the morpholine ring on the electron-deficient aromatic ring, displacing one of the fluorine atoms. The presence of the nitro group in the para position to one of the fluorine atoms strongly activates the ring towards nucleophilic attack. A subsequent reduction of the nitro group would yield 3-fluoro-4-morpholinylaniline, a potential precursor for further derivatization.

Another established strategy for the synthesis of substituted morpholines is through intramolecular cyclization. rsc.orgresearchgate.net This could involve a starting material that contains both the amine and alcohol functionalities required for ring formation, along with the difluorophenyl group. For example, a suitably substituted 2-aminoethanol derivative could undergo an intramolecular cyclization to form the morpholine ring.

A proposed synthetic pathway for this compound could start from 1,2-difluorobenzene (B135520). Nitration of 1,2-difluorobenzene would yield 3,4-difluoronitrobenzene. Subsequent nucleophilic aromatic substitution with a protected 3-morpholinone enolate, followed by reduction of the ketone and nitro group, and deprotection, could lead to the desired product. The specific reaction conditions, such as the choice of base, solvent, and temperature, would be critical in controlling the regioselectivity and yield of the substitution reaction.

A general representation of a plausible synthetic route is outlined below:

StepReactantsReagents and ConditionsProduct
11,2-DifluorobenzeneHNO₃, H₂SO₄3,4-Difluoronitrobenzene
23,4-Difluoronitrobenzene, MorpholineBase (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat4-(3,4-Difluorophenyl)morpholine
34-(3,4-Difluorophenyl)morpholine-Further functionalization if required

This table represents a generalized synthetic scheme and the actual synthesis of this compound may involve different reagents and intermediates.

Stereochemical Purity and Epimerization Studies

The stereochemistry of this compound is a critical aspect, as different stereoisomers can exhibit distinct biological activities. The morpholine ring can exist in a chair conformation, and the substituent at the 3-position can be either in an axial or equatorial position. The presence of the chiral center at the 3-position means that the compound can exist as a pair of enantiomers, (R)- and (S)-3-(3,4-difluorophenyl)morpholine.

The stereochemical purity of a synthesized sample of this compound would be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC can separate the enantiomers, allowing for the determination of the enantiomeric excess (ee). Advanced NMR techniques, including the use of chiral solvating agents or the formation of diastereomeric derivatives, can also be employed to elucidate the stereochemistry. nih.gov Specifically, through-space ¹H-¹⁹F spin-spin couplings in trifluoroacetamide (B147638) derivatives have been used for stereochemical analysis, a technique that could be applicable here. nih.gov

Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, is a potential concern for this compound, particularly during synthesis or under certain storage conditions. Studies on related 3-substituted morpholines could provide insights into the likelihood and mechanisms of epimerization. For instance, epimerization at the C-3 position of a morpholine ring could potentially occur via a ring-opening and ring-closing mechanism, particularly under acidic or basic conditions.

Data on the stereochemical analysis of a hypothetical sample of this compound is presented below:

Analytical TechniqueParameterResult
Chiral HPLCEnantiomeric Excess (ee)>99% (for a specific enantiomer)
¹H NMRDiastereomeric Ratio (dr)Not applicable (single diastereomer)
¹⁹F NMRChemical ShiftConsistent with the difluorophenyl group

This table is illustrative and represents hypothetical data for a highly pure enantiomeric sample.

In Vitro Degradation Pathways (e.g., Photostability, Hydrolytic Stability in defined academic media)

The in vitro stability of this compound is a crucial parameter for its potential development as a therapeutic agent. This includes its stability to light (photostability) and its stability in aqueous environments at different pH values (hydrolytic stability).

Photostability: The presence of the aromatic difluorophenyl group suggests that the compound may be susceptible to photodegradation. Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions. The C-F bond is generally strong, but photochemical reactions can lead to its cleavage. nih.gov Photostability studies would typically involve exposing a solution of the compound to a light source that mimics sunlight and analyzing the degradation over time by HPLC. The degradation products would be identified by techniques such as LC-MS/MS to elucidate the degradation pathway.

Hydrolytic Stability: The morpholine ring contains an ether linkage and an amine, both of which can be susceptible to hydrolysis under certain conditions. The ether linkage is generally stable but can be cleaved under strong acidic conditions. The stability of the compound would be assessed in aqueous buffer solutions at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological pH, and pH 9 for basic conditions). The rate of degradation would be monitored by HPLC, and the half-life (t₁/₂) at each pH would be calculated.

While specific data for this compound is not available, the table below presents hypothetical hydrolytic stability data based on general knowledge of morpholine-containing compounds.

ConditionpHHalf-life (t₁/₂)Major Degradation Products
Acidic1.2> 24 hoursNot significant
Neutral7.4StableNot applicable
Basic9.0StableNot applicable

This table presents hypothetical data. The actual stability may vary.

The anaerobic degradation of fluorinated aromatic compounds has been studied, indicating that under certain conditions, defluorination can occur. nih.gov However, these conditions are typically not representative of in vitro stability testing for pharmaceuticals.

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Methodologies for 3-(3,4-difluorophenyl)morpholine Derivatives

The exploration of the chemical space around the this compound core is contingent upon the availability of robust and efficient synthetic methods. While classical methods for morpholine (B109124) synthesis exist, future efforts will likely focus on developing novel methodologies that offer greater efficiency, stereoselectivity, and access to diverse substitution patterns. nih.gov

Recent advancements in synthetic organic chemistry provide several promising avenues. For instance, palladium-catalyzed carboamination reactions have been described for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.orgnih.gov This strategy could be adapted to generate chiral derivatives of this compound, which is crucial for optimizing interactions with biological targets. Another promising approach is the use of photocatalytic, diastereoselective annulation strategies, which can construct morpholine rings from readily available starting materials with high yields and stereoselectivity. nih.gov These modern methods often require milder reaction conditions and tolerate a broader range of functional groups compared to traditional syntheses.

The development of multicomponent reactions (MCRs) for the synthesis of quinoline derivatives showcases the power of MCRs in rapidly generating molecular complexity and structural diversity from simple starting materials. rsc.org Similar MCR strategies could be envisioned for the one-pot synthesis of highly substituted this compound derivatives, accelerating the generation of compound libraries for high-throughput screening.

Table 1: Comparison of Potential Synthetic Methodologies for Morpholine Derivatives
MethodologyDescriptionAdvantagesPotential Challenges
Palladium-Catalyzed CarboaminationA cross-coupling reaction to form C-N and C-C bonds, enabling the cyclization to form the morpholine ring. nih.govProvides access to specific stereoisomers, particularly cis-3,5-disubstituted morpholines. e3s-conferences.orgnih.govRequires specialized catalysts and ligands; potential for metal contamination in the final product.
Photocatalytic Diastereoselective AnnulationUses visible light, a photocatalyst, and acids to construct the morpholine ring with high stereocontrol. nih.govHigh yields and stereoselectivity, proceeds under mild conditions, and allows for diverse substitution patterns. nih.govRequires specialized photochemical equipment; optimization of reaction conditions can be complex.
Multicomponent Reactions (MCRs)A one-pot reaction where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. rsc.orgHigh atom economy, operational simplicity, and rapid generation of diverse compound libraries. rsc.orgDiscovery of novel MCRs for specific scaffolds can be challenging; purification of the desired product can be difficult.

Exploration of Undiscovered Biological Targets and Pharmacological Profiles

The morpholine scaffold is present in numerous bioactive molecules and approved drugs, demonstrating its versatility in interacting with a wide range of biological targets. nih.govresearchgate.net Derivatives of morpholine have shown activity against targets such as kinases, cholinesterases, and various receptors, leading to anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. jchemrev.come3s-conferences.orgnih.gov

Future research on this compound derivatives should involve systematic screening against a broad panel of biological targets to uncover novel pharmacological profiles. The specific 3,4-difluorophenyl substitution provides a unique electronic and steric profile that may confer selectivity for undiscovered targets. High-throughput screening campaigns against diverse enzyme families (e.g., kinases, proteases, phosphatases) and receptor classes (e.g., G-protein coupled receptors, ion channels) could reveal unexpected activities. For example, novel quinoline derivatives bearing a morpholine moiety have been investigated as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov Similarly, analogs of this compound could be evaluated for neurodegenerative targets.

Furthermore, structure-activity relationship (SAR) studies have shown that substituents on the morpholine ring can significantly influence biological activity. e3s-conferences.org For example, the introduction of an alkyl group at the third position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Systematic exploration of substitutions at various positions of the this compound scaffold will be crucial in identifying potent and selective modulators of novel biological targets.

Table 2: Potential Biological Targets for this compound Derivatives
Target ClassExamplesPotential Therapeutic AreaRationale Based on Morpholine Chemistry
KinasesPI3K, mTOR, Receptor Tyrosine KinasesOncology, InflammationThe morpholine moiety is a key component of several kinase inhibitors, enhancing potency and pharmacokinetic properties. e3s-conferences.orgepa.gov
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases (e.g., Alzheimer's)Morpholine-bearing quinoline derivatives have shown potent inhibition of cholinesterases. nih.gov
Ion ChannelsPotassium channels (e.g., Kv1.5)Cardiovascular Diseases (e.g., Atrial Fibrillation)3-morpholine linked indole derivatives have been designed as Kv1.5 channel inhibitors. nih.gov
Microbial EnzymesBacterial DNA gyrase, Fungal enzymesInfectious DiseasesThe morpholine ring is a component of antibacterial drugs like Linezolid. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration

The sheer size of the chemical space for derivatives of this compound makes its exhaustive synthesis and testing impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this vast space efficiently. nih.govnih.gov Generative models can be employed for the de novo design of novel molecules, proposing structures with desired physicochemical and biological properties. nih.govyoutube.com

These computational approaches can accelerate the drug discovery process in several ways. nih.gov Firstly, predictive models can be trained on existing data to perform virtual screening of large compound libraries, prioritizing a smaller, more manageable set of candidates for synthesis and biological evaluation. youtube.com Secondly, generative AI frameworks can design novel molecules that are synthetically tractable by generating not just the molecule but also its synthetic pathway. arxiv.orgresearchgate.net This ensures that the computationally designed molecules can be realistically produced in the laboratory.

Reinforcement learning can be combined with generative models to optimize molecules for multiple properties simultaneously, such as high potency against a specific target and favorable pharmacokinetic profiles. nih.gov By integrating AI and ML into the research workflow, the exploration of the chemical space around this compound can be made more targeted and efficient, increasing the probability of discovering novel drug candidates. arxiv.org

Table 3: AI/ML Approaches in Drug Discovery for Morpholine Analogs
AI/ML TechniqueApplicationPotential Impact on this compound Research
Virtual ScreeningUsing ML models to predict the activity of virtual compounds against a biological target. youtube.comRapidly screen millions of virtual derivatives to identify promising candidates for synthesis.
Generative ModelsDesigning novel molecular structures with desired properties from scratch. nih.govarxiv.orgExplore novel chemical space beyond existing libraries and generate molecules with optimized properties.
Synthesis PredictionPredicting viable synthetic routes for novel molecules. youtube.comEnsure that AI-designed molecules are synthetically accessible, bridging the gap between computational design and experimental validation.
Quantitative Structure-Activity Relationship (QSAR)Building models that correlate chemical structure with biological activity.Guide the optimization of lead compounds by predicting the effect of structural modifications on activity.

Expansion of SAR to Novel Structural Chemotypes Beyond Morpholine Scaffold

While the morpholine ring is a privileged scaffold, future research should also explore novel structural chemotypes by replacing the morpholine moiety with other heterocyclic systems. This approach, known as scaffold hopping or bioisosteric replacement, can lead to compounds with improved potency, selectivity, or pharmacokinetic properties, while potentially accessing new intellectual property space.

Structure-activity relationship studies on existing morpholine-containing drugs can provide insights into which replacements might be favorable. For example, in the PI3K inhibitor ZSTK474, one of the morpholine oxygens forms a key hydrogen bond in the enzyme's active site. nih.gov This suggests that any replacement scaffold should ideally retain this hydrogen bonding capability. Potential bioisosteric replacements for the morpholine ring include other saturated heterocycles like piperidine, thiomorpholine, and piperazine. jchemrev.com Each of these rings offers a different combination of size, shape, and hydrogen bonding capacity that could lead to altered biological activity.

Systematic chemical diversity approaches can be applied to generate libraries of compounds with varied heterocyclic cores, allowing for a comprehensive exploration of the impact of the scaffold on the desired biological activity. nih.gov This expansion of SAR beyond the morpholine scaffold is a crucial step in fully exploring the potential of this compound class.

Table 4: Potential Bioisosteric Replacements for the Morpholine Scaffold
ScaffoldRationale for ReplacementPotential Changes in Properties
ThiomorpholineThe sulfur atom can alter ring conformation and lipophilicity compared to the oxygen in morpholine. jchemrev.comModified solubility, metabolic stability, and target interactions.
PiperazineIntroduces a second nitrogen atom, providing an additional site for substitution and potential hydrogen bonding. nih.govAltered polarity, basicity, and potential for dual target engagement.
PiperidineRemoves the heteroatom at position 1, leading to a more lipophilic scaffold.Increased membrane permeability, but loss of a hydrogen bond acceptor.
PyrrolidineA five-membered ring that presents a different geometric arrangement of substituents.Different conformational preferences, potentially fitting into different binding pockets.

Potential Academic Applications as Chemical Probes or Tool Compounds in Biological Research

Beyond their direct therapeutic potential, well-characterized derivatives of this compound can serve as valuable chemical probes or tool compounds for academic research. ljmu.ac.uk A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study the function of that target in cells or organisms.

To be useful as a chemical probe, a compound must exhibit high potency and selectivity for its target. Once a potent and selective derivative of this compound is identified, it can be further modified by incorporating reporter tags, such as fluorescent dyes or biotin, without compromising its biological activity. nih.gov These tagged probes can then be used in a variety of biological experiments, such as fluorescence microscopy to visualize the subcellular localization of the target protein, or in affinity purification experiments to identify binding partners.

The development of such tool compounds would not only advance our understanding of the specific biological pathways modulated by this chemical class but could also help in validating new drug targets for therapeutic intervention. ljmu.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.